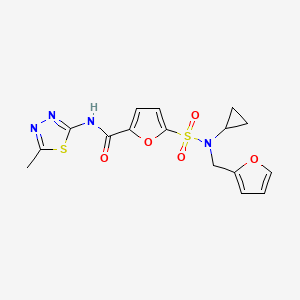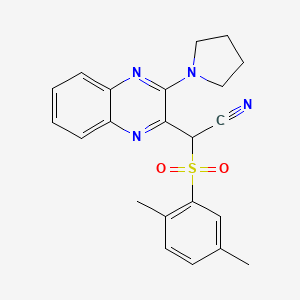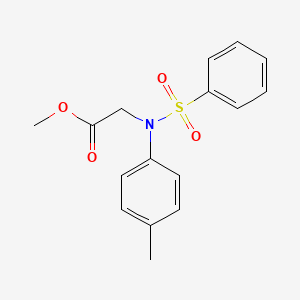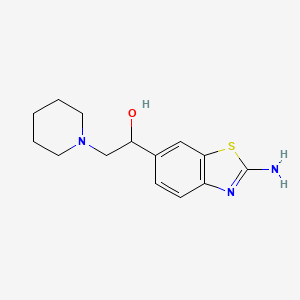![molecular formula C29H29FN4O4 B2703111 5-[1-{2-[(3-fluoro-4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(4-methylphenyl)pentanamide CAS No. 1223930-13-9](/img/no-structure.png)
5-[1-{2-[(3-fluoro-4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(4-methylphenyl)pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[1-{2-[(3-fluoro-4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(4-methylphenyl)pentanamide is a useful research compound. Its molecular formula is C29H29FN4O4 and its molecular weight is 516.573. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial Applications
- A study by Kuramoto et al. (2003) explores the synthesis of quinolones and their potent antibacterial activities against both Gram-positive and Gram-negative bacteria. The specific structure-activity relationships of these compounds highlight their therapeutic potential in combating bacterial infections (Kuramoto et al., 2003).
Anticancer Applications
- Fang et al. (2016) synthesized novel α-aminophosphonate derivatives with a 2-oxoquinoline structure and evaluated their antitumor activities. These compounds showed promising results against various human cancer cell lines, offering potential as anticancer agents (Fang et al., 2016).
- Huang et al. (2012) examined the action of 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline on tumor cells. This compound demonstrated broad-spectrum anti-cancer activity and inhibited the proliferation of cancer cells, particularly in prostate cancer PC-3 cells (Huang et al., 2012).
Synthesis and Characterization for Therapeutic Applications
- Farag et al. (2012) synthesized and characterized new quinazoline derivatives for potential anti-inflammatory and analgesic activities. These compounds offer insights into the development of new drugs for treating inflammation and pain (Farag et al., 2012).
- Zhou Kai (2010) conducted research on synthesizing key intermediates of atorvastatin, demonstrating the compound's significance in medicinal chemistry and its application in pharmaceuticals (Zhou Kai, 2010).
Fluorescent Ligands for Receptor Studies
- Lacivita et al. (2009) synthesized "long-chain" 1-(2-methoxyphenyl)piperazine derivatives with fluorescent moieties for studying 5-HT(1A) receptors. These compounds offer valuable tools for visualizing receptor binding and understanding receptor-ligand interactions (Lacivita et al., 2009).
Anti-HIV Activity
- Baba et al. (1998) identified fluoroquinoline derivatives as potent inhibitors of HIV-1 replication. These findings contribute to the development of new treatments for HIV/AIDS (Baba et al., 1998).
Propriétés
Numéro CAS |
1223930-13-9 |
|---|---|
Formule moléculaire |
C29H29FN4O4 |
Poids moléculaire |
516.573 |
Nom IUPAC |
5-[1-[2-(3-fluoro-4-methylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(4-methylphenyl)pentanamide |
InChI |
InChI=1S/C29H29FN4O4/c1-19-10-13-21(14-11-19)31-26(35)9-5-6-16-33-28(37)23-7-3-4-8-25(23)34(29(33)38)18-27(36)32-22-15-12-20(2)24(30)17-22/h3-4,7-8,10-15,17H,5-6,9,16,18H2,1-2H3,(H,31,35)(H,32,36) |
Clé InChI |
XSDVZQZJYPRLHB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)CCCCN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=C(C=C4)C)F |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R)-1-[3-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B2703028.png)
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B2703030.png)

![8-(4-chlorophenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2703033.png)
![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2703034.png)
![8-(3,4-Difluorobenzoyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2703036.png)




![2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2703046.png)
![N-(4-acetamidophenyl)-2-(7-(furan-2-yl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2703048.png)

